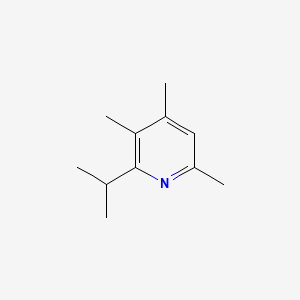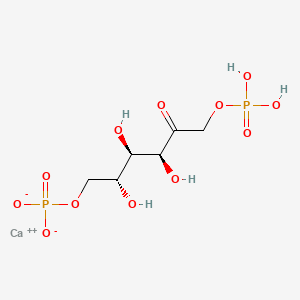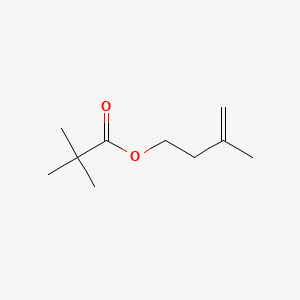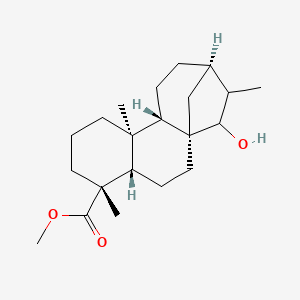
Azane;2,5-dimethyl-3-octylthiophene
Overview
Description
Azane;2,5-dimethyl-3-octylthiophene is a chemical compound with a unique structure that combines the properties of azanes and thiophenes. Azanes are acyclic, saturated hydronitrogens, consisting only of hydrogen and nitrogen atoms with single bonds. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. The combination of these two structures results in a compound with diverse applications in scientific research and industry .
Mechanism of Action
Target of Action
Azane, also known as ammonia, is a simple compound consisting only of hydrogen and nitrogen atoms . It is a pnictogen hydride and is acyclic, meaning all bonds are single bonds . On the other hand, 2,5-dimethyl-3-octylthiophene is a derivative of 3-Octylthiophene, a polymer used in electrochemiluminescence (ECL) devices
Mode of Action
For 2,5-dimethyl-3-octylthiophene, it is used in ecl devices, which are liquid type self-luminous devices . The ECL device works based on energetic electron transfer (redox) reactions of electrochemical species in solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azane;2,5-dimethyl-3-octylthiophene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylthiophene is reacted with octyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: Azane;2,5-dimethyl-3-octylthiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2 and 5 positions of the thiophene ring
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes
Scientific Research Applications
Azane;2,5-dimethyl-3-octylthiophene has diverse applications in scientific research, including:
Organic Electronics: Used as a material for organic field-effect transistors and organic light-emitting diodes due to its conductive properties.
Photovoltaics: Employed in the fabrication of organic solar cells.
Sensor Technologies: Utilized in the development of chemical and biological sensors
Comparison with Similar Compounds
2,5-dimethylthiophene: Lacks the octyl group, resulting in different physical and chemical properties.
3-octylthiophene: Lacks the dimethyl groups, affecting its reactivity and applications.
Poly(3-octylthiophene-2,5-diyl): A polymeric form with enhanced conductive properties for use in organic electronics.
Uniqueness: Azane;2,5-dimethyl-3-octylthiophene is unique due to its combination of azane and thiophene structures, providing a balance of stability and reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
azane;2,5-dimethyl-3-octylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24S.H3N/c1-4-5-6-7-8-9-10-14-11-12(2)15-13(14)3;/h11H,4-10H2,1-3H3;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIQSINDOTYIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)




